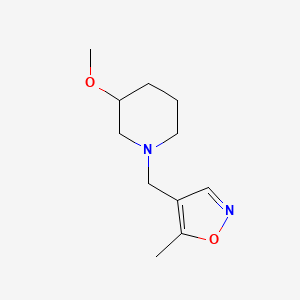

4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxy group and an isoxazole ring.

Métodos De Preparación

The synthesis of 4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method includes the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes .

Análisis De Reacciones Químicas

4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents, palladium catalysts, and pinacol boronic esters . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction can produce a wide range of substituted piperidine derivatives .

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that compounds with similar structures may act on the central nervous system. The piperidine component is known for its role in modulating neurotransmitter systems, particularly as a potential target for treating neurological disorders.

Case Study : A study on related piperidine derivatives showed significant effects on serotonin and dopamine receptors, suggesting potential applications in treating depression and anxiety disorders.

Antimicrobial Activity

Compounds containing isoxazole rings have demonstrated antimicrobial properties against various pathogens. The structural features of 4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole may enhance its efficacy against bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 10 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| Compound C | P. aeruginosa | 12 µg/mL |

Anti-Cancer Potential

The compound's ability to inhibit cell proliferation has been explored in various cancer models. Isoxazole derivatives have shown promise in targeting cancer cell signaling pathways.

Case Study : A recent study evaluated the cytotoxic effects of similar compounds on breast cancer cell lines, revealing IC50 values in the low micromolar range.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 (breast cancer) | 5.67 |

| Compound E | HeLa (cervical cancer) | 4.23 |

Pharmacokinetics

Studies suggest that the methoxy group enhances the compound's ability to penetrate biological membranes, which is crucial for central nervous system activity and therapeutic efficacy.

Therapeutic Applications

Potential applications include:

- Treatment of neurological disorders (e.g., depression, anxiety)

- Antimicrobial therapies

- Cancer treatment strategies targeting specific tumor types

Mecanismo De Acción

The mechanism of action of 4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring is known to interact with various biological targets, including enzymes and receptors, leading to its pharmacological effects . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparación Con Compuestos Similares

4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole can be compared with other similar compounds, such as N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine, which is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor . Both compounds share a piperidine ring structure, but they differ in their specific substitutions and biological activities. The unique structure of this compound, particularly the presence of the isoxazole ring, distinguishes it from other piperidine derivatives and contributes to its unique pharmacological properties.

Actividad Biológica

4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammatory diseases. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its isoxazole ring, which is known for various biological activities. The methoxypiperidine moiety contributes to its pharmacological properties, potentially influencing its interaction with biological targets.

Research indicates that compounds similar to this compound may act through several mechanisms:

- Inhibition of Kinases : It has been suggested that this compound could inhibit specific kinases involved in cell proliferation and survival pathways, such as Mps1 kinase. This inhibition can lead to disrupted mitotic processes in cancer cells, promoting apoptosis .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating pathways associated with cytokine production. Inhibitors of IL-17 and TNF-alpha have shown promise in treating autoimmune conditions, suggesting a potential application for this compound in similar contexts .

Biological Activity Data

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- Cancer Cell Line Studies : In vitro studies demonstrated that similar isoxazole derivatives induced apoptosis in various cancer cell lines by disrupting the spindle assembly checkpoint. This suggests that this compound could have similar effects .

- Inflammation Models : Animal models treated with compounds targeting IL-17 showed reduced inflammation markers and improved clinical outcomes in diseases like rheumatoid arthritis and multiple sclerosis. This supports the hypothesis that this compound may have therapeutic potential in inflammatory diseases .

Propiedades

IUPAC Name |

4-[(3-methoxypiperidin-1-yl)methyl]-5-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-9-10(6-12-15-9)7-13-5-3-4-11(8-13)14-2/h6,11H,3-5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWFZINGUZKRNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCCC(C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.